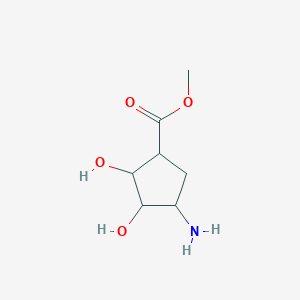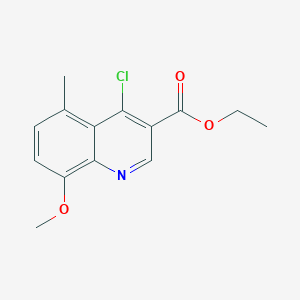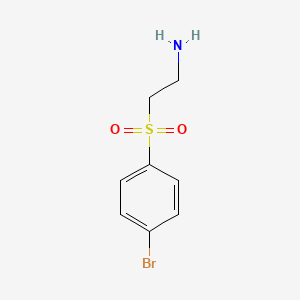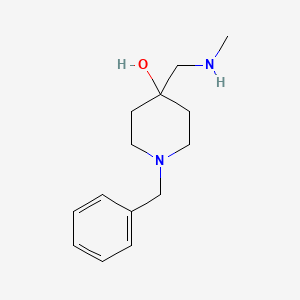![molecular formula C13H15F3N2O2 B3154160 Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate CAS No. 77212-22-7](/img/structure/B3154160.png)
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate and its derivatives have been the subject of various chemical syntheses, demonstrating the compound's versatility in organic chemistry. For instance, derivatives of ethyl pyrazole have been synthesized through reactions involving diazotization and coupling with β-naphthol, active methylene, and methine reagents, contributing to the creation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. These reactions elucidate mechanisms and structural elucidations for potential applications in material science and pharmaceuticals (Ghozlan et al., 2014).
Industrial Applications
In the realm of industrial applications, pyranopyrazole derivatives, including those structurally related to this compound, have been investigated as corrosion inhibitors for mild steel in industrial pickling processes. These studies showcase the compound's efficacy in corrosion protection, highlighting its potential in industrial maintenance and sustainability efforts. The detailed investigations into their adsorption behavior and interaction with metal surfaces provide insights into designing more effective corrosion inhibitors (Dohare et al., 2017).
Crystallography and Material Science
Crystal structure analysis of related ethyl pyrazole derivatives has been conducted to understand their molecular configuration and potential applications in material science. These studies offer detailed insights into the molecular geometry, contributing to the development of materials with specific properties for use in various scientific and industrial applications. Crystallographic studies aid in the elucidation of the structural characteristics that may influence the physical properties and reactivity of these compounds (Kumar et al., 2018).
Pharmacological Research
While excluding direct drug use and dosage information, it's noteworthy that derivatives of this compound have been explored for their pharmacological properties, including potential inhibitory activities against specific enzymes. Such studies are foundational for the development of novel therapeutic agents, contributing to the broader field of medicinal chemistry and drug design (Nayak et al., 2013).
Propriétés
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11,17-18H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLXRSFQUQYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNNC1C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695437 | |
| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77212-22-7 | |
| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)





